molecular formula C17H33N5O4 B6592504 Boc-L-Lys(N3)-OH (CHA) CAS No. 2098497-30-2

Boc-L-Lys(N3)-OH (CHA)

Cat. No.: B6592504
CAS No.: 2098497-30-2
M. Wt: 371.5 g/mol
InChI Key: NHHYBEBTGVUZET-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-Lys(N3)-OH (CHA) is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino acid lysine, which has an azide group (N3) on its side chain. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Lys(N3)-OH (CHA) typically involves the protection of the amino group of lysine with a tert-butyloxycarbonyl group. This is achieved by reacting lysine with di-tert-butyl dicarbonate under basic conditions. The azide group is introduced by converting the amino group on the side chain of lysine to an azide group using sodium azide in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of Boc-L-Lys(N3)-OH (CHA) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-L-Lys(N3)-OH (CHA) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Lysine with a free amino group.

    Click Chemistry: Triazole derivatives.

Mechanism of Action

The mechanism of action of Boc-L-Lys(N3)-OH (CHA) primarily involves its reactivity in deprotection and click chemistry reactions. The Boc group provides stability during synthesis and can be selectively removed under acidic conditions. The azide group allows for efficient conjugation with alkyne-containing molecules through click chemistry, forming stable triazole linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-L-Lys(N3)-OH (CHA) is unique due to its combination of a Boc protecting group and an azide functional group. This dual functionality allows for selective deprotection and efficient bioconjugation, making it highly valuable in peptide synthesis and bioconjugation applications .

Properties

IUPAC Name

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4.C6H13N/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12;7-6-4-2-1-3-5-6/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17);6H,1-5,7H2/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHYBEBTGVUZET-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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